2-Iodo-5-methylbenzonitrile
Overview
Description
2-Iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H6IN. It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the iodination of 5-methylbenzonitrile using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form iodinated toluenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and thiourea for thiolation.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Products include 2-amino-5-methylbenzonitrile and 2-thio-5-methylbenzonitrile.
Oxidation and Reduction Reactions: Products include 2-iodo-5-methylbenzoic acid and 2-iodo-5-methyltoluene.
Scientific Research Applications
2-Iodo-5-methylbenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodo-5-methylbenzonitrile involves its interaction with specific molecular targets. The iodine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 2-Iodo-4-methylbenzonitrile
- 2-Iodo-6-methylbenzonitrile
- 2-Bromo-5-methylbenzonitrile
Comparison: 2-Iodo-5-methylbenzonitrile is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions and its binding affinity to biological targets .
Properties
IUPAC Name |
2-iodo-5-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIAQGLLZZIXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501763 | |
Record name | 2-Iodo-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-86-6 | |
Record name | 2-Iodo-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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